8-Chloroguanine

Mutagenesis DNA Replication Fidelity Inflammation-Induced Carcinogenesis

Researchers studying chronic inflammation-driven mutagenesis face the challenge of distinguishing MPO-specific damage from general oxidative lesions. 8-Chloroguanine provides a pathway-specific endpoint: it is formed exclusively by HOCl attack on guanine, and its G→C transversion signature (15-fold promutagenic bias for dGTP insertion opposite ClG) enables precise mechanistic studies. • Use as a validated HPLC-MS/MS standard for MPO activity quantification in clinical samples • Site-specific lesion templates for DNA polymerase fidelity and TLS screening • Reactive C8 precursor for synthesizing 8-modified guanine analogs

Molecular Formula C5H4ClN5O
Molecular Weight 185.57 g/mol
CAS No. 22052-03-5
Cat. No. B1450835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloroguanine
CAS22052-03-5
Synonyms8-chloroguanine
Molecular FormulaC5H4ClN5O
Molecular Weight185.57 g/mol
Structural Identifiers
SMILESC12=C(N=C(NC1=O)N)N=C(N2)Cl
InChIInChI=1S/C5H4ClN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12)
InChIKeyYCFWZXAEOXKNHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1.9 mg / 2 mg / 5 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloroguanine: Chemical Identity and Characterization


8-Chloroguanine (8-Cl-Gua; CAS 22052-03-5; C5H4ClN5O; MW 185.57 g/mol) is a C8-halogenated derivative of the purine nucleobase guanine [1]. It is formed endogenously as a major DNA lesion via the attack of hypochlorous acid (HOCl), generated by myeloperoxidase during inflammation, on genomic guanine residues, yielding 8-chloro-2'-deoxyguanosine (ClG) [2]. Commercially, 8-Chloroguanine is supplied as a solid, with a purity of ≥95% to ≥98% by HPLC, and is primarily intended for proteomics research, biomarker discovery, and as a precursor for synthesizing 8-modified guanine analogues [3]. It is classified as toxic via all routes of exposure (H301, H311, H331) and must be stored at -20°C .

8-Chloroguanine: Why Generic Substitution Fails


The C8-substituted guanine analogs, including 8-bromoguanine, 8-aminoguanine, 8-oxoguanine, and 8-methylguanine, represent a class of compounds with superficially similar structures but vastly divergent biological roles and research applications [1]. While these analogs are often listed together in patent literature as potential nucleobase substitutions, their functional outcomes are not interchangeable [2]. For instance, 8-aminoguanine is an active pharmacological agent studied as a purine nucleoside phosphorylase (PNP) inhibitor with antihypertensive and diuretic properties [3]. In stark contrast, 8-chloroguanine is not a therapeutic candidate but a promutagenic DNA lesion and a specific biomarker of hypochlorous acid-mediated inflammation [4]. Furthermore, its mutagenic signature—promoting G to C transversion mutations—is distinct from the G to T transversions predominantly associated with the more common oxidative lesion 8-oxoguanine [5]. Therefore, selecting a specific analog like 8-chloroguanine is not a matter of minor structural preference but a critical determinant of experimental validity, directly impacting the interpretation of inflammation models, mutagenesis studies, and biomarker development efforts.

8-Chloroguanine: Evidence-Based Procurement Guide


Promutagenic Efficiency: dGTP Incorporation Bias

A key differentiator for 8-chloroguanine (as the 2'-deoxynucleoside ClG) is its quantified promutagenic potential. Kinetic studies using human DNA polymerase β (polβ) demonstrate that across a templating ClG lesion, the enzyme incorporates the incorrect nucleotide dGTP with an efficiency only 15-fold lower than that for the correct partner dCTP [1]. This contrasts with the canonical function of high-fidelity polymerases, which typically exclude incorrect nucleotides by factors of 10^4 to 10^6. The efficient misincorporation of dGTP opposite ClG is a direct, quantitative measure of its promutagenicity, a property not shared by non-halogenated or differently modified guanine analogs in the same quantitative context.

Mutagenesis DNA Replication Fidelity Inflammation-Induced Carcinogenesis Translesion Synthesis

Mutational Signature: G to C Transversion Specificity

The downstream consequence of a DNA lesion—the type of mutation it induces—is a crucial differentiator. Crystallographic and biochemical evidence confirms that 8-chloroguanine (ClG) promotes G to C transversion mutations by adopting a syn conformation and forming Hoogsteen base pairs with an incoming anti-dGTP [1]. This mutational outcome is distinct from that of the well-studied oxidative lesion 8-oxoguanine (8-oxoG), which primarily causes G to T transversions by pairing with anti-dATP. Structural comparisons reveal that while both lesions utilize their Hoogsteen edges, the geometry of the 8-oxoG:dATP mispair is more favorable than that of the ClG:dGTP mispair, explaining why 8-oxoG is more promutagenic overall [2]. However, the specific G to C signature of 8-chloroguanine is a unique, targetable endpoint.

Mutational Signature DNA Damage Oxidative Stress Carcinogenesis

Pathway-Specific Origin: MPO Activity Biomarker

The utility of 8-chloroguanine is intrinsically linked to its specific and unique pathway of formation. Unlike other DNA lesions, 8-chloroguanine is generated exclusively from the attack of hypochlorous acid (HOCl) on DNA, a process catalyzed by the enzyme myeloperoxidase (MPO) released from activated neutrophils during inflammation [1]. This stands in contrast to other common lesions like 8-oxoguanine, which can arise from a multitude of sources including mitochondrial respiration and various oxidative stressors. Therefore, the presence of 8-chloroguanine is a direct and specific readout of the MPO/HOCl pathway, whereas other lesions are multi-source markers of general oxidative stress [2].

Biomarker Inflammation Myeloperoxidase Hypochlorous Acid

Structural Basis for Differential Mutagenesis: A High-Resolution Crystal Structure of the polβ-ClG Complex

The molecular mechanism underlying 8-chloroguanine's unique promutagenic properties has been validated at the atomic level. A high-resolution X-ray crystal structure (PDB ID: 6CRH) of human DNA polymerase β in complex with templating ClG base-paired with incoming dGTP has been solved at a resolution of 2.33 Å [1]. This structure reveals the precise geometry of the Hoogsteen base pair between syn-ClG and anti-dGTP, including a key water-mediated hydrogen bond that stabilizes the mutagenic complex. This provides a robust structural framework that explains the compound's specific mutational signature (G to C) and differentiates it from the structures of other lesion-polymerase complexes, such as those with 8-oxoguanine, which show a more favorable alignment for G to T transversions [2].

X-ray Crystallography Structural Biology DNA Polymerase Base Pair Geometry

8-Chloroguanine: Research and Industrial Applications


Inflammation and Carcinogenesis Research

This scenario directly leverages 8-chloroguanine's unique role as a major DNA lesion formed by myeloperoxidase (MPO)-derived hypochlorous acid. Researchers investigating the link between chronic inflammation and cancer can use 8-chloroguanine (or its nucleoside form, ClG) as a highly specific endpoint or as a template lesion in in vitro replication studies. The quantitative data showing a 15-fold promutagenic bias for dGTP incorporation opposite ClG, and its defined G to C transversion signature, provide verifiable metrics for assessing the mutagenic potential of the MPO pathway [1]. This allows for precise mechanistic studies that are not possible with less specific oxidative stress markers like 8-oxoguanine [2].

Biomarker Development for Inflammatory Disease

8-Chloroguanine serves as a pathway-specific biomarker for MPO/HOCl activity. Its utility in this scenario stems from its exclusive formation pathway, differentiating it from general oxidative lesions. Analytical methods such as HPLC coupled to tandem mass spectrometry (HPLC-MS/MS) have been validated for the sensitive detection of 8-chloroguanine and other chlorinated nucleosides in biological samples, including DNA and RNA from human white blood cells [3]. Researchers in clinical chemistry and translational medicine can use 8-chloroguanine as a standard for developing and validating assays to quantify MPO-mediated damage in various inflammatory conditions, leveraging its unique chemical identity as a direct readout of a specific enzymatic process.

Chemical Biology of DNA Damage and Polymerase Specificity

The high-resolution structural data (PDB 6CRH) and kinetic characterization of 8-chloroguanine make it an ideal tool for fundamental studies of DNA replication fidelity and translesion synthesis (TLS) [4]. Researchers can use synthetic oligonucleotides containing a site-specific 8-chloroguanine lesion to quantitatively compare the efficiency and fidelity of different DNA polymerases (e.g., replicative vs. TLS polymerases) when encountering this specific damage. The unique syn-ClG:anti-dGTP Hoogsteen base pair geometry provides a distinct structural context for investigating the molecular basis of polymerase selectivity and for screening potential small-molecule inhibitors that might modulate TLS across this and related lesions.

Synthesis of 8-Modified Guanine Analogs

8-Chloroguanine is a valuable precursor for synthesizing a wide range of 8-modified guanine derivatives through nucleophilic substitution of the reactive C8 chlorine atom . Its utility in this context is supported by its inclusion in numerous patent filings as a key building block for creating novel nucleoside analogs, including antiviral acyclic phosphonate derivatives [5]. This makes it a critical starting material for medicinal chemistry and chemical biology labs focused on developing new nucleic acid probes, therapeutic candidates, or tools for studying nucleic acid structure and function. The ability to derivatize the C8 position provides access to a chemical space that is not accessible starting from unmodified guanine.

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